![molecular formula C11H15F2NO4 B12433622 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 1258639-92-7](/img/structure/B12433622.png)
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the azabicyclo[3.1.0]hexane core. This can be achieved through a cyclization reaction, often using a suitable amine and a cyclizing agent under controlled conditions.
Introduction of the difluoro substituents: The difluoro groups are introduced via a fluorination reaction. This step may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Protection with tert-butoxycarbonyl group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Deprotection agents: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected amine: Removal of the tert-butoxycarbonyl group yields the free amine.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups and the bicyclic structure contribute to its binding affinity and specificity for certain enzymes and receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but lacks the difluoro substituents.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains an oxygen atom in the bicyclic ring instead of the difluoro groups.
Uniqueness
The presence of the difluoro groups in 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
1258639-92-7 |
|---|---|
Molecular Formula |
C11H15F2NO4 |
Molecular Weight |
263.24 g/mol |
IUPAC Name |
6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5(8(15)16)6-7(14)11(6,12)13/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
GGOJQCIRCNAMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


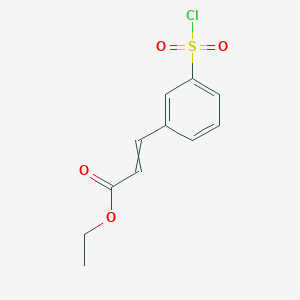
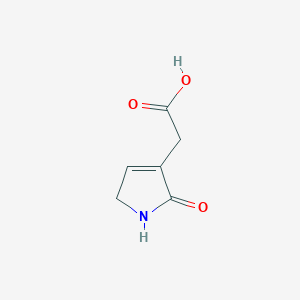
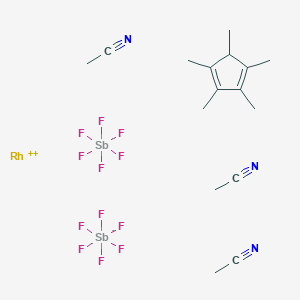
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)

![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)

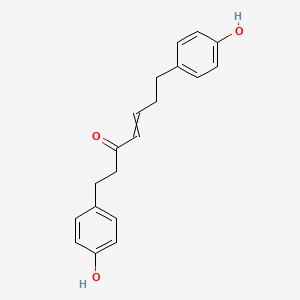
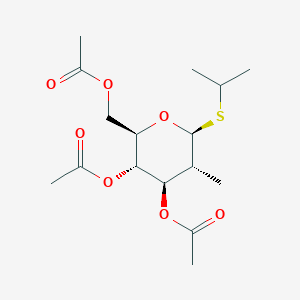
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
